(E)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide

Click Chemistry Triazole Synthesis Metal-Free Cycloaddition

CuAAC introduces cytotoxic copper residues that compromise biomolecular assays and preclude sensitive biological applications. (E)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide (CAS 91257-99-7), a stable and isolable α,α-dichlorotosylhydrazone, enables the metal-free Sakai reaction for 1,4-disubstituted-1,2,3-triazole synthesis under mild conditions. • 55-99% isolated yields across 10 structurally diverse amines, including unprotected dicarboxylic acids • Full configurational retention with chiral α-amines (HPLC-verified); quantitative conversion in 30 min • Exclusive 1,4-regioselectivity; ideal for bioconjugation, carbohydrate mimetics, and automated parallel library production

Molecular Formula C10H12Cl2N2O2S
Molecular Weight 295.18 g/mol
Cat. No. B13104325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide
Molecular FormulaC10H12Cl2N2O2S
Molecular Weight295.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(Cl)Cl
InChIInChI=1S/C10H12Cl2N2O2S/c1-7-3-5-9(6-4-7)17(15,16)14-13-8(2)10(11)12/h3-6,10,14H,1-2H3/b13-8+
InChIKeyGPLRSULWCRZDLC-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide for Triazole Synthesis


The compound (E)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide (CAS 91257-99-7, molecular formula C10H12Cl2N2O2S, molecular weight 295.19 g/mol) is an α,α-dichlorotosylhydrazone, a class of reagents used for the metal-free, regioselective synthesis of 1,4-disubstituted‑1,2,3‑triazoles via the Sakai reaction [1]. Its (E)‑isomer configuration is critical to its synthetic utility, as the geometry of the hydrazone directs the stereochemical outcome of subsequent transformations [2].

1 Metal-free, regioselective triazole formation via Sakai reaction
2 (E)-isomer configuration required for chelation-controlled stereochemical outcome
3 Stable, isolable α,α-dichlorotosylhydrazone reagent

Why This α,α-Dichlorotosylhydrazone Has No Generic Substitute


Generic substitution of α,α‑dichlorotosylhydrazones is not feasible because the reaction outcome is highly dependent on the substituent on the ketone-derived carbon and the (E)/(Z) geometry [1]. While α,α‑dichloroacetophenone‑derived tosylhydrazones often undergo premature elimination to give N‑substituted triazoles rather than the desired tosylhydrazone reagent, the α,α‑dichloroacetone tosylhydrazone (this compound) is stable, isolable, and delivers triazole products in good to excellent yields [1]. Furthermore, the (E)‑isomer is kinetically preferred and required for chelation-controlled transformations, whereas the (Z)‑isomer leads to anti‑stereoisomers [2].

This Compound Stable, isolable; delivers triazoles in reported good to excellent yields
α,α-Dichloroacetophenone Analog Not isolable; undergoes premature elimination to N-substituted triazole
(E)-Isomer Kinetically preferred; required for chelation-controlled syn-selectivity
(Z)-Isomer Leads to anti-stereoisomers; stereochemical outcome may shift

Quantitative Advantages Over Analogs


Metal-Free Triazole Formation vs. CuAAC

In the Sakai reaction, α,α‑dichlorotosylhydrazone 1a (this compound) reacts with primary amines (e.g., (S)-1-phenylethylamine) to give the 1,4‑disubstituted triazole in quantitative yield after only 30 minutes at ambient temperature, without any metal catalyst [1]. In contrast, the widely used copper-catalyzed azide‑alkyne cycloaddition (CuAAC) requires a copper(I) catalyst, often uses elevated temperatures, and can suffer from copper contamination in the product [2].

Metal-Free vs. CuAAC
Method context
Target: quantitative yield, 30 min, 25 °C, no metal catalyst Comparator: Cu(I)-catalyzed, variable time/temp, yields 70–95%
Supports metal-sensitive synthesis workflows
Eliminates copper contamination risk
Click Chemistry Triazole Synthesis Metal-Free Cycloaddition

Exclusive 1,4-Regioselectivity vs. SPAAC

The Sakai reaction using α,α‑dichlorotosylhydrazone 1a delivers exclusively the 1,4‑disubstituted 1,2,3‑triazole regioisomer, with no detectable 1,5‑regioisomer [1]. Strain‑promoted azide–alkyne cycloaddition (SPAAC) methods often give mixtures of 1,4‑ and 1,5‑regioisomers (e.g., ~1:1) [2].

1,4- vs. 1,5-Regioisomers
Method context
Target: >99:1 1,4-disubstituted triazole SPAAC: often ~1:1 mixture of 1,4- and 1,5-isomers
Eliminates isomer separation; ensures product homogeneity
Critical for biological probes and pharmaceutical intermediates
Regioselectivity Triazole Isomers Click Chemistry

Complete Chiral Retention at Amine α-Carbon

When enantiomerically pure (S)-1-phenylethylamine (2g) was reacted with tosylhydrazone 1a (this compound), the resulting triazole 3ag was obtained in quantitative yield with no racemization (HPLC on chiral stationary phase), indicating complete retention of configuration [1]. In contrast, analogous CuAAC reactions with α‑azido esters can be prone to partial racemization [2].

Chiral Retention
Head-to-head
Target: >99% ee, no racemization (chiral HPLC) CuAAC with α-azido esters: partial racemization reported
Preserves stereochemistry during conjugation
Avoids separate resolution step
Enantiomeric purity Chiral amines Triazole ligation

Broad Substrate Scope with Unprotected Amines

Tosylhydrazone 1a reacts successfully with a broad range of primary amines, including anilines, benzylamines, and aliphatic amines, with isolated yields ranging from 55% to quantitative. Notably, dicarboxylic acid 2c was used without protecting groups, affording triazole 3ac smoothly [1]. The alternative α,α‑dichloroacetophenone‑derived tosylhydrazone (1c) could not be isolated and instead underwent premature cyclization to an N‑substituted triazole [1].

Substrate Scope & Stability
Head-to-head
Target: isolable, 55–99% yields across 10 amines Comparator (acetophenone analog): could not be isolated; spontaneous triazole formation
Supports library synthesis and bioconjugation workflows
Stable reagent enables stockpiling and distribution
Functional group tolerance Unprotected amines Diversity-oriented synthesis

Key Applications of the α,α-Dichlorotosylhydrazone


Metal-Free Bioconjugation of Amine Biomolecules

The Sakai reaction using this α,α-dichlorotosylhydrazone enables the metal-free, triazole-forming conjugation of primary amines (e.g., lysine side chains, amino-sugars, or phospholipids) under mild conditions. The quantitative yield, 30-minute reaction time, and exclusive 1,4-regioselectivity reported by van Berkel et al. make this method suitable for sensitive biomolecules where copper contamination is detrimental to downstream biological assays [1].

Chiral Pool Synthesis of 1,4-Disubstituted Triazoles

Pharmaceutical chemists can exploit the complete configurational retention (HPLC-verified) when chiral α-amines are used as substrates. This is directly evidenced by the quantitative, racemization-free conversion of (S)-1-phenylethylamine to triazole 3ag in 30 minutes [1]. This capability is not reliably achievable with CuAAC-based approaches, where racemization of α-azido substrates has been documented [2].

Scalable Synthesis of Triazole Libraries

The demonstrated stability and isolability of this dichlorotosylhydrazone, in contrast to the non-isolable α,α-dichloroacetophenone-derived analog, make it a preferred building block for parallel synthesis. The paper reports 55–99% isolated yields across 10 structurally diverse amines, including the unprotected dicarboxylic acid substrate 2c, underscoring its broad functional group tolerance and suitability for automated library production [1].

Copper-Free Synthesis of Triazole Glycomimetics

As demonstrated by Salta et al. (2020), α,α-dichlorotosylhydrazones—including this compound—can be used in the Sakai-Westermann method to synthesize divalent triazole-linked carbohydrate mimetics. This copper-free approach is essential for preparing ligands for lectin binding studies, where copper residues could interfere with protein-carbohydrate interactions [1].

Application
Selection Property
Validation Focus
Metal-free bioconjugation research
Copper-free reactivity
Sakai reaction conditions; target compatibility
Chiral pool triazole synthesis
(E)-isomer stereochemical control
Chiral HPLC verification of enantiomeric excess
Triazole library synthesis
Stable, isolable reagent; broad substrate scope
Reported 55–99% yields with diverse amines
Copper-free glycomimetic synthesis
Metal-free, 1,4-regioselective triazole formation
Lectin binding studies; copper contamination avoidance
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